DL-Ethionine sulfone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of amino acid sulfoximines, including DL-ethionine sulfone analogs, typically involves the treatment of corresponding sulfides or sulfoxides with hydrazoic acid. This method yields diastereomeric mixtures of sulfoximines without racemizing the α-amino acids but produces an R, S mixture at the sulfoximine sulfur. These procedures allow for the synthesis of various α-, β-, and γ-substituted methionine analogs, showcasing the versatility and applicability of this synthetic route in creating a wide range of sulfur-containing amino acid derivatives (Griffith, 1987).

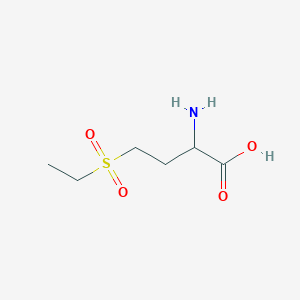

Molecular Structure Analysis

The molecular structure of DL-ethionine sulfone and its analogs has been extensively studied using various analytical techniques. For instance, the absolute configuration, bond lengths, and angles of L-buthionine (R)-sulfoximine, a related compound, were determined by X-ray diffraction. This detailed structural analysis provides insight into the stereochemistry and spatial arrangement of atoms within the molecule, which are crucial for understanding its chemical reactivity and biological activity (Campbell, Hayward, & Griffith, 1991).

Chemical Reactions and Properties

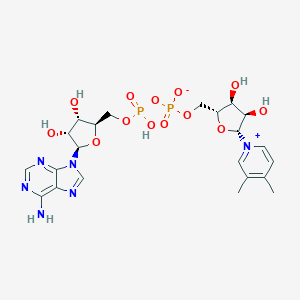

DL-Ethionine sulfone and its derivatives undergo various chemical reactions, reflecting their complex chemical behavior. For example, the reduction of methionine sulfoxide to methionine by Escherichia coli suggests the presence of enzymes capable of converting DL-methionine sulfoxide back to methionine, demonstrating the biological relevance of these reactions. This enzymatic activity involves the use of reduced nicotinamide adenine dinucleotide phosphate, indicating the reduction process's specificity and efficiency (Ejiri, Weissbach, & Brot, 1979).

Physical Properties Analysis

The physical properties of DL-ethionine sulfone, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are crucial for its application in various fields, including pharmaceuticals and materials science. Although specific data on DL-ethionine sulfone's physical properties are not provided in the literature reviewed, related compounds like DL-methionine and its sulfoxide and sulfone derivatives have been studied, indicating the importance of the sulfonyl group in determining these compounds' physical characteristics.

Chemical Properties Analysis

The chemical properties of DL-ethionine sulfone, including reactivity towards oxidants, bases, and other reagents, are essential for understanding its mechanism of action and potential applications. For example, the oxidation of DL-methionine by Diethylammonium chlorochromate in dimethylsulphoxide leads to the production of its consecutive sulphoxide, showcasing the reactivity of sulfur-containing amino acids towards specific oxidants. This reaction's kinetics and mechanism offer insights into the chemical behavior of DL-ethionine sulfone analogs in oxidative environments (Naga, Purohit, & Sharma, 2021).

Wissenschaftliche Forschungsanwendungen

Convulsive Action in Cortical Astrocytes : L-Methionine-DL-sulfoximine (MSO) can increase glutamine efflux from cortical astrocytes, potentially contributing to its convulsive action (Albrecht & Norenberg, 1990).

Carcinogenesis : DL-methionine supplementation in ethionine-fed rats reduces the increase in S-adenosylethionine during carcinogenesis and restores diurnal oscillation of adenosine 5'-triphosphate in the liver (Brada, Bulba, & Altman, 1976).

Tropolone Biosynthesis Inhibition : L-ethionine effectively inhibits tropolone biosynthesis in Penicillium stipitatum, potentially releasing orsellinic acid as a secondary metabolite (Bentley, Ghaphery, & Keil, 1965).

Growth and Serum Parameters in Rats : Dietary soybean trypsin inhibitors and DL-ethionine can negatively impact growth and serum parameters in young rats, with DL-methionine supplementation improving growth and feed efficiency (Peace, Sarwar, Touchburn, & Botting, 1991).

Cancer Drug Target : The oxidation of dl-ethionine by Pt(IV) anticancer model compounds leads to ethionine-sulfoxide, which can be used as a cancer drug target (Wang et al., 2019).

Brain Glutathione Depletion : Preweanling mice show marked declines in brain and spinal cord glutathione levels when treated with L-buthionine sulfoximine, offering a tool for studying the role of GSH in the CNS (Slivka, Spina, Calvin, & Cohen, 1988).

Growth Promotion in Rats : dl-methionine methylsulfonium chloride shows potential for growth promotion in albino rats, while dl-methionine sulfone shows no growth promotion (Bennett, 2003).

Liver Function Alteration in Rats : Chronic administration of DL-ethionine in rats leads to rapid decrease in liver S-adenosylethionine accumulation due to diminished synthesis and functional alterations of hepatocytes (Brada, Hrstka, & Bulba, 1988).

Eigenschaften

IUPAC Name |

2-amino-4-ethylsulfonylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S/c1-2-12(10,11)4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPFRFWQYLQKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40412507 | |

| Record name | DL-Ethionine sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40412507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-Ethionine sulfone | |

CAS RN |

103364-66-5 | |

| Record name | DL-Ethionine sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40412507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Ethionine sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

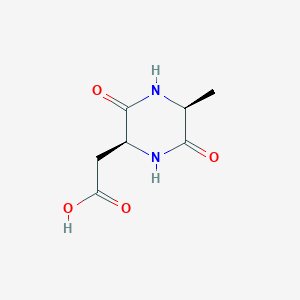

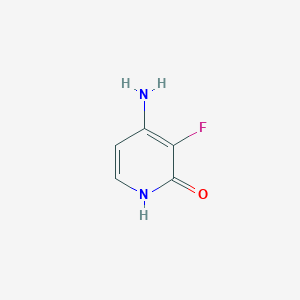

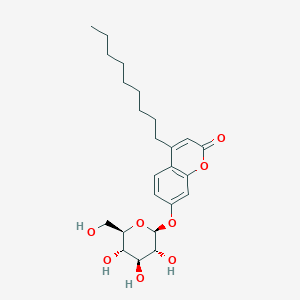

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(1R,3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]propanoate](/img/structure/B11536.png)